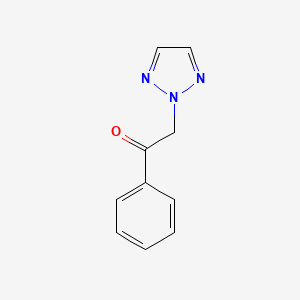
1-Phenyl-2-(triazol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-PHENYL-2-(2H-1,2,3-TRIAZOL-2-YL)ETHAN-1-ONE is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-PHENYL-2-(2H-1,2,3-TRIAZOL-2-YL)ETHAN-1-ONE typically involves the cycloaddition reaction between an azide and an alkyne, commonly known as “click chemistry.” This reaction is highly efficient and can be carried out under mild conditions, often in the presence of a copper catalyst . The reaction proceeds as follows:
- Preparation of the azide precursor.
- Reaction of the azide with an alkyne to form the triazole ring.
- Subsequent functionalization to introduce the phenyl and ethanone groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, utilizing continuous flow reactors to ensure high yield and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 1-PHENYL-2-(2H-1,2,3-TRIAZOL-2-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
1-PHENYL-2-(2H-1,2,3-TRIAZOL-2-YL)ETHAN-1-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Research has indicated its potential use in developing new antimicrobial and anticancer agents.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
作用機序
The mechanism of action of 1-PHENYL-2-(2H-1,2,3-TRIAZOL-2-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. Molecular docking studies have shown that the triazole ring forms hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .
類似化合物との比較
1-Phenyl-1H-1,2,3-triazole: Similar structure but lacks the ethanone group.
2-Phenyl-2H-1,2,3-triazole: Similar structure but with different substitution patterns on the triazole ring.
Uniqueness: 1-PHENYL-2-(2H-1,2,3-TRIAZOL-2-YL)ETHAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the ethanone group enhances its reactivity and potential as a versatile building block in synthetic chemistry .
特性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC名 |
1-phenyl-2-(triazol-2-yl)ethanone |
InChI |
InChI=1S/C10H9N3O/c14-10(8-13-11-6-7-12-13)9-4-2-1-3-5-9/h1-7H,8H2 |
InChIキー |
USGQFWSEBWJWOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CN2N=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


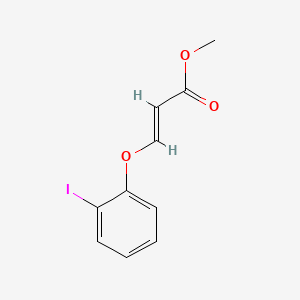
![[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol](/img/structure/B14010012.png)
![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14010019.png)
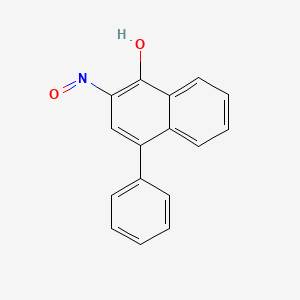

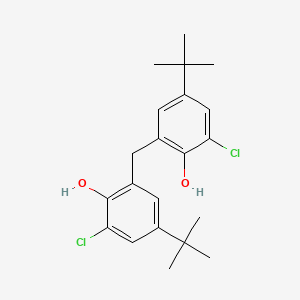
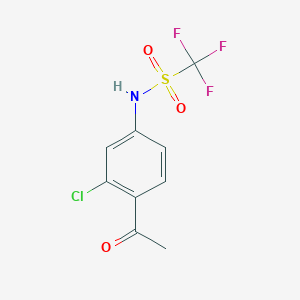
![3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal](/img/structure/B14010043.png)
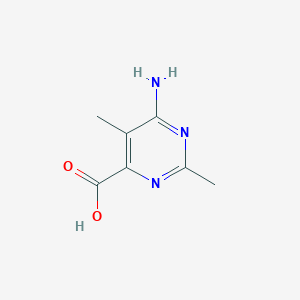


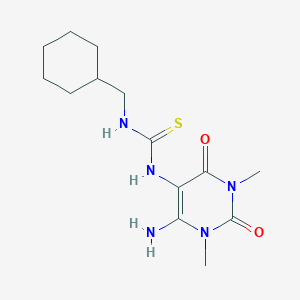
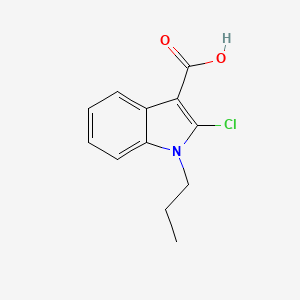
![n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B14010075.png)
